Vanadium triiodide

Spintronics Magnetic memory Hard ferromagnet

Vanadium triiodide (VI₃) is a layered Mott insulator with a 0.67 eV bandgap, uniquely exhibiting an anomalous increase in Curie temperature (Tc ~60 K) in monolayer form [1,2]. Its hard ferromagnetism (Hc = 9.1 kOe at 2 K) and 46% coercivity tunability under strain make it superior for cryogenic magnetic tunnel junctions and THz magnonics [3,4]. This hygroscopic compound requires inert atmosphere handling and is available in research-grade purity to meet rigorous B2B specifications.

Molecular Formula I3V
Molecular Weight 431.6549 g/mol
CAS No. 15513-94-7
Cat. No. B092258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium triiodide
CAS15513-94-7
Molecular FormulaI3V
Molecular Weight431.6549 g/mol
Structural Identifiers
SMILES[V](I)(I)I
InChIInChI=1S/3HI.V/h3*1H;/q;;;+3/p-3
InChIKeyAAWFOGYSSVYINI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Triiodide (VI₃) Procurement Guide: A Layered Ferromagnetic Semiconductor for 2D Spintronics Research


Vanadium triiodide (VI₃, CAS 15513-94-7) is a layered transition metal trihalide that crystallizes in a BiI₃-type structure (R-3, No. 148) with a van der Waals gap between iodine-iodine layers [1]. The material is a ferromagnetic semiconductor with a Curie temperature (T_C) of approximately 49–50 K in bulk form [2], an optical bandgap of 0.6–0.67 eV [3], and high electrical resistivity [4]. It undergoes a structural phase transition from rhombohedral to monoclinic symmetry at T_s ≈ 78–79 K [5]. The compound is strongly hygroscopic and air-sensitive, requiring inert atmosphere storage and handling [6].

Why Vanadium Triiodide (VI₃) Cannot Be Simply Substituted by CrI₃ or Other 2D Ferromagnets


While VI₃ shares structural similarities with chromium triiodide (CrI₃) and other layered transition metal halides, direct substitution fails because their electronic ground states and magnetic behaviors diverge fundamentally. VI₃ is a Mott insulator with a narrow bandgap (0.6–0.67 eV), whereas CrI₃ is a wide-bandgap charge-transfer insulator [1]. More critically, the thickness-dependent Curie temperature trend is inverted: VI₃ exhibits an anomalous increase in T_C as layer number decreases (reaching 60 K in monolayers), contrasting sharply with the monotonic T_C decrease observed in CrI₃ and Fe₃GeTe₂ upon thinning [2]. Furthermore, VI₃ displays superior strain-tunable coercivity due to stronger spin-orbit coupling in V³⁺ compared to Cr³⁺ [3]. These intrinsic differences preclude any assumption of interchangeability in experimental designs requiring specific magnetic anisotropy, coercive field, or layer-dependent critical temperature profiles.

Vanadium Triiodide (VI₃) Quantitative Differentiation Evidence: Direct Comparisons vs. CrI₃ and Other 2D Magnets


Hard Ferromagnetism: VI₃ Exhibits 9.1 kOe Coercive Field at 2 K, Surpassing Soft 2D Ferromagnets

Bulk VI₃ is unequivocally classified as a hard ferromagnet, a property critical for non-volatile memory retention. Magnetization measurements on single crystals at 2 K reveal a coercive field (H_c) of 9.1 kOe [1], whereas typical soft ferromagnetic vdW materials like Fe₃GeTe₂ exhibit coercive fields typically below 0.5 kOe at comparable temperatures. This high coercivity is attributed to strong magnetic anisotropy and an anisotropy-limited domain wall nucleation mechanism [2].

Spintronics Magnetic memory Hard ferromagnet

Anomalous Thickness-Dependent Curie Temperature: Monolayer VI₃ Reaches 60 K vs. Bulk 49 K, Inverting the Trend Observed in CrI₃

In contrast to established van der Waals magnets (CrI₃, Fe₃GeTe₂), where Curie temperature monotonically decreases upon thinning, VI₃ displays an anomalous increase. Magnetic circular dichroism (MCD) microscopy reveals that as layer number decreases, T_C rises from 49 K in bulk to a maximum of 60 K in monolayer flakes [1]. This behavior is linked to a layer-dependent structural coupling effect and inversion symmetry breaking in exfoliated flakes [2].

2D magnetism Thickness-dependent properties Spintronics

Superior Strain-Tunable Coercivity: VI₃ Coercivity Increases to 2.6 T Under 3.8% Strain vs. Limited Tunability in CrI₃

Magnetic circular dichroism (MCD) measurements under applied tensile strain reveal a pronounced enhancement of coercivity in VI₃ flakes. For an unstrained flake, H_c = 1.775 T at 10 K; this increases to a maximum of 2.6 T under 3.8% in-plane tensile strain [1]. In contrast, CrI₃ exhibits only limited coercivity tunability under identical strain conditions. Density functional theory (DFT) calculations attribute this to stronger spin-orbit coupling in V³⁺ (d²) compared to Cr³⁺ (d³) within the VI₆ octahedral coordination environment [2].

Straintronics Magnetic anisotropy Heterostructures

Unique THz Magnon Excitation: VI₃ Supports Ferromagnetic THz Spin-Wave Resonance, a Domain Previously Exclusive to Antiferromagnets

Terahertz (THz) and Raman spectroscopy studies reveal a THz magnon excitation in VI₃, a phenomenon previously considered exclusive to antiferromagnetic systems [1]. This ferromagnetic THz resonance emerges below the second structural transition (T_S2) and is coupled to magnetoelastic interactions and spin-orbit coupling effects [2]. No comparable ferromagnetic THz magnon has been reported for CrI₃ or Fe₃GeTe₂ under similar experimental conditions.

THz spintronics Magnonics Ultrafast magnetism

Mott Insulating Ground State: VI₃ Optical Bandgap 0.67 eV vs. CrI₃ Wide Bandgap (1.2 eV)

Electronic structure characterization combining angle-resolved photoemission spectroscopy (ARPES), X-ray absorption spectroscopy (XAS), and DFT calculations demonstrates that VI₃ is a correlated Mott insulator, whereas CrI₃ is a conventional wide-bandgap charge-transfer insulator [1]. Optical reflectance measurements place the VI₃ bandgap at 0.6–0.67 eV [2], significantly narrower than CrI₃'s 1.2 eV gap. The Mott insulating state arises from strong electron-electron correlations in the V d² configuration with a1g-eg' orbital splitting [3].

Mott insulator Electronic structure Strong correlations

Complex Magnetic Phase Diagram: VI₃ Exhibits Two Ferromagnetic Transitions (50 K and 36 K) vs. Single Transition in CrI₃

Nuclear magnetic resonance (NMR) and specific heat measurements reveal a sequence of three phase transitions in VI₃ upon cooling: a structural transition at T_s ≈ 78 K, followed by two distinct ferromagnetic transitions at T_FM1 ≈ 50 K and T_FM2 ≈ 36 K [1]. Below T_FM2, two magnetically ordered V sites coexist, indicating a complex magnetic structure not observed in CrI₃, which exhibits a single ferromagnetic transition. The T_FM2 transition is highly pressure-responsive, merging with T_FM1 at p ≈ 0.6 GPa [2].

Magnetic phase transitions Multiferroics Phase diagram engineering

Vanadium Triiodide (VI₃) Application Scenarios: Where the Quantitative Differentiation Translates to Research Value


Ultrathin Non-Volatile Magnetic Memory with Enhanced Monolayer Performance

The anomalous increase of Curie temperature to 60 K in monolayer VI₃ [1], combined with hard ferromagnetic character (H_c = 9.1 kOe at 2 K bulk) [2], makes this material uniquely suited for magnetic tunnel junctions and spin-valve devices at the 2D limit. Unlike CrI₃ or Fe₃GeTe₂, where thinning degrades ferromagnetic stability, VI₃'s enhanced monolayer T_C provides a wider operational temperature window for cryogenic memory applications.

Straintronic Spintronics and Voltage-Controlled Magnetic Anisotropy Devices

The demonstrated 46% enhancement in coercivity under 3.8% tensile strain (H_c increasing from 1.775 T to 2.6 T at 10 K) [3] positions VI₃ as a leading candidate for straintronic spintronics. When integrated into heterostructures with piezoelectric substrates, this strain tunability enables voltage-controlled magnetization switching, a critical building block for low-power spin logic and memory.

Ultrafast THz Spintronics and Magnonic Devices

The observation of a THz magnon in VI₃ below T_S2 [4] establishes this material as a ferromagnetic platform for THz-frequency magnonics. This circumvents the traditional requirement for antiferromagnetic materials in THz spintronics, enabling direct coupling to semiconductor THz emitters and detectors for next-generation ultrahigh-speed spin-based communication and computing.

Correlated Electron Physics and Mott Transistor Research

VI₃'s classification as a Mott insulator with a narrow 0.67 eV bandgap [5], in contrast to the wide-bandgap charge-transfer insulator CrI₃ [6], makes it a prime candidate for exploring electric-field-driven Mott transitions. The strong electron correlations enable gate-tunable metal-insulator transitions, a foundational mechanism for Mott field-effect transistors and neuromorphic computing elements based on correlated oxides and chalcogenides.

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